molecular formula C9H7NO3 B1317360 Methyl 4-cyano-3-hydroxybenzoate CAS No. 6520-87-2

Methyl 4-cyano-3-hydroxybenzoate

Cat. No. B1317360
CAS RN: 6520-87-2
M. Wt: 177.16 g/mol
InChI Key: VDEARWYDVSYTNZ-UHFFFAOYSA-N
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Description

Methyl 4-cyano-3-hydroxybenzoate is a chemical compound with the CAS Number: 6520-87-2 and a molecular weight of 177.16 . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The linear formula of Methyl 4-cyano-3-hydroxybenzoate is C9H7NO3 . Unfortunately, detailed molecular structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

Methyl 4-cyano-3-hydroxybenzoate is a solid substance that is stored at room temperature . Unfortunately, detailed physical and chemical properties are not available in the search results.

Safety and Hazards

Methyl 4-cyano-3-hydroxybenzoate has been classified with the signal word “Warning” and hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

methyl 4-cyano-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEARWYDVSYTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586364
Record name Methyl 4-cyano-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyano-3-hydroxybenzoate

CAS RN

6520-87-2
Record name Methyl 4-cyano-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 3-hydroxy-4-iodobenzoate (2.38 g, 7.0 mmol) (as described in Step B) and Zn(CN)2 (0.575 g, 4.9 mmol) in DMF was degassed with argon for 25 minutes. Pd(Ph3P)4 (0.404 g, 0.35 mmol) was added and the mixture heated to 80° C. for 16 hr. The mixture was poured into 1N HCl and extracted with EtOAc (2×), washed with water then brine, dried (MgSO4) and the solvent removed. Chromatography of the residue (silica gel; hexane:EtOAc 9:1) afforded the title compound as a white solid.
Quantity
2.38 g
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reactant
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0 (± 1) mol
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0.575 g
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0.404 g
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Synthesis routes and methods II

Procedure details

To a solution of methyl 4-bromo-3-hydroxybenzoate (1.01 g, 4.4 mmol) in 7 ml of dimethylamine was added Pd(OAc)2 (15 mg, 0.5 mol %), sodium carbonate (0.47 g, 4.4 mmol) and potassium ferricyanide (0.41 g, 0.97 mmol). The mixture was heated to 120° C. and stirred at this temperature for 4 hours and at RT for 18 hours. The reaction mixture was diluted with 30 ml of ethyl acetate and the resulting slurry was filtered through Celite. The filtrate was washed with water (2×15 ml) and 5% aqueous ammonium hydroxide (1×15 ml). The organic layer was dried over sodium sulfate, filtered and concentrated to provide methyl 4-cyano-3-hydroxybenzoate (0.26 g, 33.5% yield) (S. Weissman, D. Zewge, C. Chen; J. Org. Chem. 2005, 70, 1508-1510). 1H NMR (400 MHz, CD3OD): 7.65 (d, 1H), 7.56-7.54 (m, 2H), 3.91 (s, 3H). MS (EI) for C9H7NO3: 178 (MH+).
Quantity
1.01 g
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reactant
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0.47 g
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reactant
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7 mL
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reactant
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15 mg
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catalyst
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0.41 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of methyl 3-hydroxy-4-iodobenzoate (101 g, 0.36 mol) and zinc(II)cyanide (30 g, 0.25 mol) in 400 mL of dry DMF was degassed by bubbling argon through the solution for 20 minutes. Tetrakis(triphenylphosphine)palladium (8.5 g, 7.2 mmol) was added, and the solution was heated to 80° C. for 4 hours. The solution was cooled to room temperature, then stirred for an additional 36 hr. The reaction was poured into EtOAc/water, and the organic layer was washed with brine (4×), dried (Na2SO4), and concentrated in vacuo to provide the crude product. Purification by column chromatography through silica gel (30%-50% EtOAc/hexane) provided the title compound. 1H NMR (CDCl3 /CD3OD, 400 MHz): d 7.53-7.56 (m, 3H, 3ArH) and 3.93 (s, 3H, OCH3).
Quantity
101 g
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reactant
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400 mL
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30 g
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EtOAc water
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8.5 g
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